1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a piperidine ring substituted with a methylsulfonyl group and a 1H-1,2,3-triazol-1-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 1H-1,2,3-triazol-1-yl Group: The 1H-1,2,3-triazol-1-yl group can be attached using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl or triazole groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can be compared with other similar compounds, such as:
1-(methylsulfonyl)-4-(1H-1,2,4-triazol-1-yl)piperidine: This compound has a similar structure but with a different triazole ring, which may result in different chemical and biological properties.
1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)benzene: The benzene ring in place of the piperidine ring can significantly alter the compound’s reactivity and applications.
Properties
IUPAC Name |
1-methylsulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFLWMHGSUOJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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